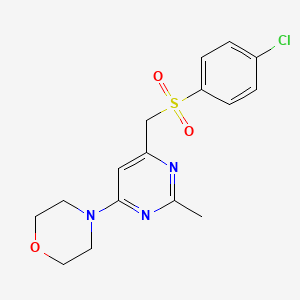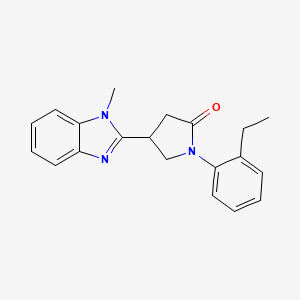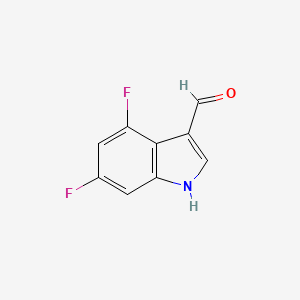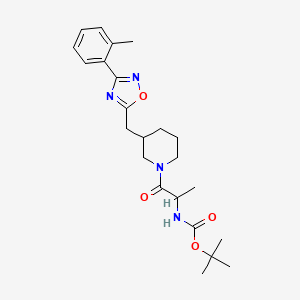
N-(4-methoxyphenyl)-2-((2-methylquinazolin-4-yl)oxy)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "N-(4-methoxyphenyl)-2-((2-methylquinazolin-4-yl)oxy)acetamide" is a derivative of quinazolinone, a class of compounds known for their diverse pharmacological activities. While the specific compound is not directly mentioned in the provided papers, the papers do discuss related quinazolinone derivatives and their synthesis, which can provide insights into the chemical behavior and potential applications of the compound of interest.
Synthesis Analysis
The synthesis of quinazolinone derivatives often involves multi-step reactions that include the formation of key intermediates. For instance, the synthesis of methyl 2-(2-(4-oxo-3-aryl-3,4-dihydroquinazolin-2-ylthio)acetamido)alkanoates, which have potential anti-cancer activity, was achieved using dicyclohexylcarbodiimide (DCC) and azide coupling methods . These methods are commonly used in peptide synthesis and could potentially be adapted for the synthesis of "this compound" by modifying the functional groups and reaction conditions.
Molecular Structure Analysis
The molecular structure of quinazolinone derivatives is characterized by the presence of a bicyclic system containing a benzene ring fused to a pyrimidine ring. The structure is often modified at various positions to enhance biological activity or to confer specific properties. For example, the compound synthesized in paper involved a Sonogashira cross-coupling reaction, a method that could be used to introduce alkynyl groups into the quinazolinone core, potentially affecting the electronic and steric properties of the molecule.
Chemical Reactions Analysis
Quinazolinone derivatives can participate in various chemical reactions due to the presence of reactive functional groups. The thioacetamido group in the compounds discussed in paper suggests that these molecules could undergo further transformations, such as S-alkylation or hydrolysis. Similarly, the cyano and ethoxy groups in the compound from paper indicate potential for nucleophilic addition reactions or for serving as intermediates in the synthesis of more complex molecules.
Physical and Chemical Properties Analysis
The physical and chemical properties of quinazolinone derivatives are influenced by their molecular structure. The presence of substituents such as methoxy, methyl, and acetamide groups can affect the compound's solubility, melting point, and stability. The cytotoxic activity of these compounds, as mentioned in paper , suggests that they could interact with biological macromolecules, which is an important consideration for their potential use as pharmaceuticals. The binding energies calculated in the study provide insight into the affinity of these molecules for their biological targets, which is crucial for drug design.
Wissenschaftliche Forschungsanwendungen
Antimicrobial and Antibacterial Applications
Oxazolidinone derivatives, including compounds structurally related to N-(4-methoxyphenyl)-2-((2-methylquinazolin-4-yl)oxy)acetamide, have shown promise as antimicrobial agents. These compounds exhibit a unique mechanism of inhibiting bacterial protein synthesis, demonstrating in vitro antibacterial activities against a variety of clinically important human pathogens. Notably, they have been effective against methicillin-susceptible and resistant Staphylococcus aureus, Enterococcus faecalis and faecium, Streptococcus pyogenes and pneumoniae, and Mycobacterium tuberculosis, among others. The presence of human serum does not affect the antibacterial activities of these oxazolidinones, and they have shown bacteriostatic effects against staphylococci and enterococci, but bactericidal effects against streptococci. Importantly, there was no evidence of rapid resistance development in staphylococcal and enterococcal strains, indicating potential for clinical application without immediate drug resistance concerns (Zurenko et al., 1996).
Potential in Cancer Therapy
Compounds structurally related to this compound have been investigated for their potential anti-cancer activity. Specifically, derivatives of methyl 2-(2-(4-oxo-3-aryl-3,4-dihydroquinazolin-2-ylthio)acetamido)alkanoates were synthesized and evaluated for their cytotoxic activity, with some compounds exhibiting significant IC50 values against PC-3 cell lines. These compounds were designed to mimic the substructure of methyltetrahydrofolate (MTHF), indicating a targeted approach to cancer therapy by potentially inhibiting enzymes involved in tumor cell proliferation (Elfekki et al., 2014).
Herbicidal and Insecticidal Properties
Research into the herbicidal and insecticidal applications of pyridine derivatives, which share a structural resemblance to this compound, has shown promising results. These compounds have demonstrated significant activity against various agricultural pests, with some derivatives outperforming established insecticides like acetamiprid. This indicates the potential for the development of new, more effective pest control agents based on the structural framework of this compound and its analogs (Bakhite et al., 2014).
Eigenschaften
IUPAC Name |
N-(4-methoxyphenyl)-2-(2-methylquinazolin-4-yl)oxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3/c1-12-19-16-6-4-3-5-15(16)18(20-12)24-11-17(22)21-13-7-9-14(23-2)10-8-13/h3-10H,11H2,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFIBABRUMNVVHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=N1)OCC(=O)NC3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(2-Thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-(3,4-diethoxyphenyl)ethanone](/img/structure/B2506256.png)


![N-[5-[2-oxo-2-[(5-propan-2-yl-1,3,4-thiadiazol-2-yl)amino]ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide](/img/structure/B2506259.png)
![2-[(4-Fluorophenyl)methyl]-4,7-dimethyl-6-(oxolan-2-ylmethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2506260.png)
![(E)-3-(3-bromophenyl)-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxopropanenitrile](/img/structure/B2506261.png)
![Tert-butyl N-[[1-(aminomethyl)-2-oxabicyclo[2.2.2]octan-4-yl]methyl]carbamate](/img/structure/B2506264.png)
![(2Z)-N-acetyl-2-[(2-iodophenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2506267.png)

![3-(2-ethoxyethyl)-1,7-dimethyl-9-(2-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2506269.png)
![N-(2,4-difluorophenyl)-2-(7-(4-methoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2506270.png)
![1-(3-fluorophenyl)-4-[1-(2-hydroxy-3-phenoxypropyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2506273.png)